c-Met-IN-17

c-Met Inhibition Enzymatic Assay Kinase Screening

c-Met-IN-17 is a potent, synthetic small-molecule inhibitor of the c-Met (HGFR) receptor tyrosine kinase, displaying an enzymatic IC50 of 0.031 μM. It belongs to the class of ATP-competitive Type I/II kinase inhibitors and is further characterized as a click-chemistry compatible tool compound due to its alkyne functional group, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development.

Molecular Formula C21H15FN4O2
Molecular Weight 374.4 g/mol
Cat. No. B15574924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-17
Molecular FormulaC21H15FN4O2
Molecular Weight374.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H15FN4O2/c1-3-18-16-10-14(22)9-15(19(16)25-24-18)17-11-26(21(28)23-20(17)27)12(2)13-7-5-4-6-8-13/h1,4-12H,2H3,(H,24,25)(H,23,27,28)
InChIKeyXZWWEKACMFDCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

c-Met-IN-17 Procurement Guide: Potency, Kinase Selectivity, and Pharmacokinetic Profile


c-Met-IN-17 is a potent, synthetic small-molecule inhibitor of the c-Met (HGFR) receptor tyrosine kinase, displaying an enzymatic IC50 of 0.031 μM [1]. It belongs to the class of ATP-competitive Type I/II kinase inhibitors and is further characterized as a click-chemistry compatible tool compound due to its alkyne functional group, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development [2][3]. This dual functionality positions c-Met-IN-17 as a versatile reagent for both in vitro biochemical assays and advanced chemical biology applications in oncology research.

c-Met-IN-17: Why Simple Analog Substitution Risks Experimental Failure


Substituting c-Met-IN-17 with generic c-Met inhibitors or closely related analogs is not scientifically sound due to compound-specific differences in enzymatic potency against both wild-type and clinically relevant mutant forms of c-Met [1]. For instance, while many Type I c-Met inhibitors lose significant activity against the gatekeeper mutation D1228V, c-Met-IN-17 retains nanomolar potency (IC50 = 68 nM), a critical differentiator for studies investigating acquired resistance [1]. Furthermore, the inclusion of an alkyne moiety in c-Met-IN-17 provides a unique synthetic handle for downstream click-chemistry applications, a feature absent in the vast majority of commercial c-Met inhibitors, thereby limiting the scope of experiments reliant on target engagement or cellular localization studies [2]. These specific molecular attributes directly impact assay design, target validation, and the interpretability of preclinical data, making blind substitution a potential source of irreproducible results [3].

c-Met-IN-17 Comparative Performance: Potency, Mutant Activity, and ADME Data


c-Met-IN-17 vs. c-Met-IN-1: Wild-Type Kinase Potency Comparison

c-Met-IN-17 demonstrates potent inhibition of wild-type c-Met kinase with an IC50 of 0.031 μM, which is approximately 28-fold less potent than the highly optimized tool compound c-Met-IN-1 (IC50 = 0.0011 μM) [1]. This quantitative difference defines c-Met-IN-17 as a moderate-potency probe suitable for assays where a less potent, potentially more ligand-efficient, starting point is desired, avoiding the pitfalls of using an ultra-potent compound (e.g., c-Met-IN-2, IC50 = 0.6 nM) that may dominate initial screening hits [2].

c-Met Inhibition Enzymatic Assay Kinase Screening

c-Met-IN-17 vs. c-Met-IN-18: Differential Activity on D1228V Gatekeeper Mutant

In ADP-Glo enzymatic assays, c-Met-IN-17 inhibits the clinically relevant D1228V gatekeeper mutant of c-Met with an IC50 of 0.068 μM [1]. In contrast, the structurally related analog c-Met-IN-18 demonstrates significantly weaker activity against this same D1228V mutant (IC50 = 0.20 μM) . This ~3-fold improvement in potency for c-Met-IN-17 against a common mechanism of acquired resistance provides a clear quantitative basis for preferring it in studies of mutant c-Met biology.

Kinase Mutant Drug Resistance D1228V

c-Met-IN-17 Functional Versatility: A Click-Chemistry-Ready c-Met Probe

c-Met-IN-17 contains an alkyne group, enabling its use as a click-chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules [1][2]. This functional handle is absent in most widely used c-Met inhibitors, including c-Met-IN-1, c-Met-IN-2, c-Met-IN-10, and c-Met-IN-22, which lack such a bioorthogonal tag [3]. Consequently, c-Met-IN-17 can be directly conjugated to fluorescent dyes, biotin, or other reporter groups without requiring additional structural modification, a capability not shared by its non-alkyne containing analogs.

Click Chemistry Chemical Probe Alkyne Tag

c-Met-IN-17 In Vivo ADME Profile: High Bioavailability in Rat Model

c-Met-IN-17 exhibits 100% bioavailability following intravenous administration (0.5 mg/kg) in Wistar rats over a 24-hour period, with a clearance (Cl) of 60 mL/min/kg and a steady-state volume of distribution (Vss_obs) of 4.6 L/kg [1][2]. This high systemic exposure and defined PK profile are in contrast to many early-stage c-Met inhibitors, which often suffer from poor oral absorption or high clearance rates that limit their utility for in vivo proof-of-concept studies [3]. While direct comparative PK data for a specific analog like c-Met-IN-1 or c-Met-IN-2 is not publicly available, the established parameters for c-Met-IN-17 provide a reliable, experimentally validated baseline for planning rodent efficacy or PK/PD studies.

Pharmacokinetics In Vivo Pharmacology Bioavailability

c-Met-IN-17: Optimized Experimental and Procurement Applications


Investigating Acquired Resistance Mediated by the c-Met D1228V Gatekeeper Mutation

Given c-Met-IN-17's superior potency against the D1228V mutant (IC50 = 0.068 μM) compared to c-Met-IN-18 (IC50 = 0.20 μM) as demonstrated in direct head-to-head enzymatic assays [1], this compound is the preferred choice for establishing cellular models of acquired resistance or for screening efforts aimed at identifying next-generation inhibitors effective against this common resistance mechanism. Its use can increase the dynamic range of assays where D1228V mutant activity is the primary readout [2].

Development of Click-Chemistry-Based Cellular Target Engagement Assays

c-Met-IN-17 is uniquely suited for chemical biology applications due to its alkyne moiety, a feature absent in non-alkyne analogs like c-Met-IN-1 or c-Met-IN-2 [1]. Researchers can incubate cells with c-Met-IN-17, lyse them, and then use CuAAC to conjugate a fluorescent or biotinylated azide reporter, enabling visualization of c-Met localization or pull-down of the c-Met protein complex for proteomic analysis [2][3]. This capability transforms c-Met-IN-17 from a simple inhibitor into a multifunctional chemical probe, streamlining workflows that would otherwise require custom synthesis of a tagged analog [4].

In Vivo Proof-of-Concept Studies in Rodent Oncology Models

The well-characterized in vivo pharmacokinetic profile of c-Met-IN-17, showing 100% bioavailability and defined clearance and volume of distribution in rats, provides a low-risk entry point for preclinical efficacy studies [1]. Scientists can confidently design dosing regimens for subcutaneous or orthotopic tumor models, minimizing the need for extensive pilot PK studies and accelerating the timeline to obtaining pharmacodynamic biomarker data (e.g., phospho-c-Met levels in tumor tissue) [2]. This data-supported PK baseline differentiates c-Met-IN-17 from uncharacterized or poorly bioavailable alternatives [3].

Moderate-Potency Benchmarking in Kinase Selectivity Panels

With a wild-type c-Met IC50 of 0.031 μM, c-Met-IN-17 serves as an excellent moderate-potency control or reference compound when profiling new chemical entities (NCEs) against large kinase selectivity panels [1]. Its potency sits in a sweet spot, avoiding the assay saturation and off-target risks associated with sub-nanomolar inhibitors (e.g., c-Met-IN-2, IC50 = 0.6 nM) while still providing clear c-Met inhibition [2]. This makes it an ideal, cost-effective internal standard for routine kinase screening and SAR development campaigns [3].

Technical Documentation Hub

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